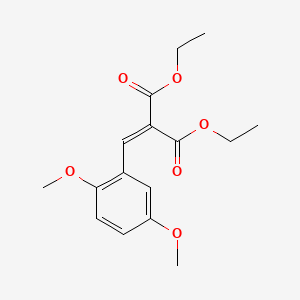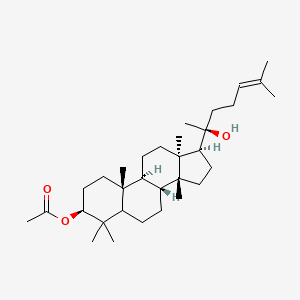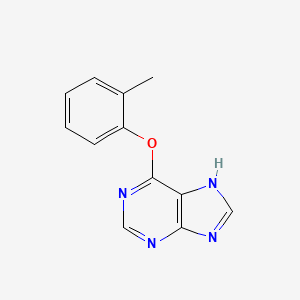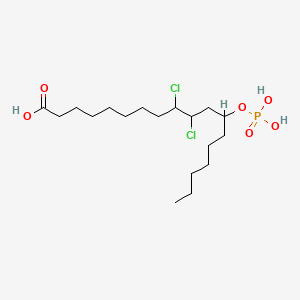
9,10-Dichloro-12-(phosphonooxy)octadecanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9,10-Dichloro-12-(phosphonooxy)octadecanoic acid is a synthetic organic compound with the molecular formula C18H35Cl2O6P It is characterized by the presence of two chlorine atoms at the 9th and 10th positions, and a phosphonooxy group at the 12th position of the octadecanoic acid chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Dichloro-12-(phosphonooxy)octadecanoic acid typically involves the chlorination of octadecanoic acid followed by the introduction of the phosphonooxy group. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the reaction is carried out under controlled temperature and pressure to ensure selective chlorination at the desired positions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination reactors and continuous flow systems to optimize yield and purity. The use of catalysts and advanced purification techniques such as distillation and crystallization are common to achieve the desired product specifications.
Análisis De Reacciones Químicas
Types of Reactions
9,10-Dichloro-12-(phosphonooxy)octadecanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.
Reduction: Reduction reactions can remove the chlorine atoms or reduce the phosphonooxy group.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium hydroxide, ammonia.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of dechlorinated or dephosphorylated derivatives.
Substitution: Formation of substituted octadecanoic acid derivatives.
Aplicaciones Científicas De Investigación
9,10-Dichloro-12-(phosphonooxy)octadecanoic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological membranes and enzyme activity.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of surfactants and emulsifiers.
Mecanismo De Acción
The mechanism of action of 9,10-Dichloro-12-(phosphonooxy)octadecanoic acid involves its interaction with specific molecular targets, such as enzymes and membrane proteins. The presence of chlorine atoms and the phosphonooxy group allows the compound to form strong interactions with these targets, potentially inhibiting or modifying their activity. The exact pathways and molecular targets are still under investigation, but the compound’s unique structure suggests it may have multiple modes of action.
Comparación Con Compuestos Similares
Similar Compounds
9,10-Dichlorostearic acid: Similar structure but lacks the phosphonooxy group.
12-Phosphonostearic acid: Similar structure but lacks the chlorine atoms.
9,10-Dibromo-12-(phosphonooxy)octadecanoic acid: Similar structure with bromine atoms instead of chlorine.
Uniqueness
9,10-Dichloro-12-(phosphonooxy)octadecanoic acid is unique due to the combination of chlorine atoms and the phosphonooxy group, which imparts distinct chemical and biological properties. This combination allows for specific interactions and reactivity that are not observed in similar compounds, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
56744-27-5 |
|---|---|
Fórmula molecular |
C18H35Cl2O6P |
Peso molecular |
449.3 g/mol |
Nombre IUPAC |
9,10-dichloro-12-phosphonooxyoctadecanoic acid |
InChI |
InChI=1S/C18H35Cl2O6P/c1-2-3-4-8-11-15(26-27(23,24)25)14-17(20)16(19)12-9-6-5-7-10-13-18(21)22/h15-17H,2-14H2,1H3,(H,21,22)(H2,23,24,25) |
Clave InChI |
NZTGBAWFQMSCCA-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC(CC(C(CCCCCCCC(=O)O)Cl)Cl)OP(=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



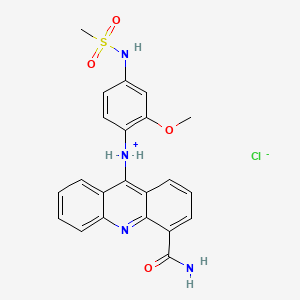
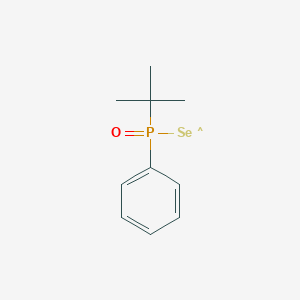
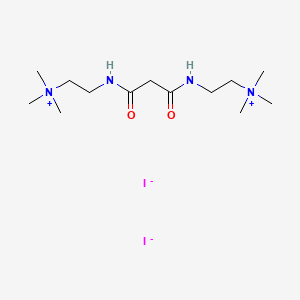
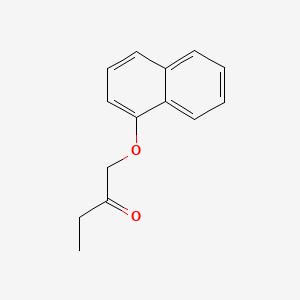
![2,2-Bis[4-(4-amino-2-trifluoromethylphenoxy)phenyl]propane](/img/structure/B13755692.png)
![2-Acetyl-2-azabicyclo[2.2.1]heptan-3-one](/img/structure/B13755694.png)
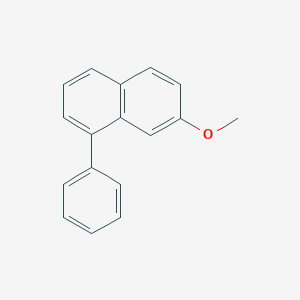

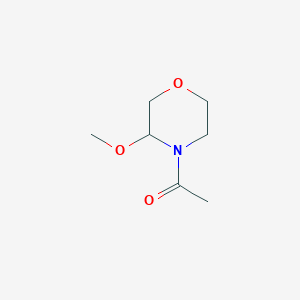
![1,3-Propanediamine, N-methyl-N'-(2-nitrophenyl)-N-[3-[(2-nitrophenyl)amino]propyl]-](/img/structure/B13755717.png)
